molecular formula C12H9NO2 B3051494 9H-Carbazole-2,7-diol CAS No. 341033-42-9

9H-Carbazole-2,7-diol

Cat. No.: B3051494
CAS No.: 341033-42-9
M. Wt: 199.2 g/mol
InChI Key: KNLNMGIBGGIFJK-UHFFFAOYSA-N
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Description

9H-Carbazole-2,7-diol is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions of the carbazole ring. It has a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol . Carbazole derivatives, including this compound, are known for their versatile pharmacological applications and are of significant interest in various fields of scientific research .

Preparation Methods

The synthesis of 9H-Carbazole-2,7-diol can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping Another method involves the direct bromination of carbazole using N-Bromo succinimide (NBS), followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-Carbazole-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 9H-carbazol-2,7-dione, which can further undergo hydroxylation to produce 9H carboxylic acid . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 9H-Carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to act as inhibitors of angiogenesis and inflammation . They may also function as mediators in electron transfer processes, as seen in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

9H-Carbazole-2,7-diol can be compared with other carbazole derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These compounds share similar structural features but differ in the position and number of functional groups. For example, 9H-carbazol-1-ol has a hydroxyl group at the 1 position, while 9H-carbazol-3-ol has a hydroxyl group at the 3 position. The unique positioning of the hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

9H-carbazole-2,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,13-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLNMGIBGGIFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491771
Record name 9H-Carbazole-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341033-42-9
Record name 9H-Carbazole-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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